Fluo 3-AM

Calcium imaging GPCR screening Fluorescent probes

Fluo 3-AM (CAS 121714-22-5) solves signal saturation in high-amplitude Ca²⁺ assays where higher-affinity probes compress dose-response curves. Its Kd of 390 nM extends linear detection for accurate EC₅₀ determination in GPCR HTS campaigns. Excitable at 488 nm without UV optics, it multiplexes with GFP reporters and enables line-scan confocal imaging of Ca²⁺ sparks in ventricular myocytes with established calibration protocols. • Extended linear range: Kd 390 nM prevents saturation at systolic Ca²⁺ peaks >1 μM • 488 nm excitation: Compatible with standard argon lasers; no UV source required • Validated in cardiac myocytes, flow cytometry, and confocal HTS applications • ≥90% purity; shipped under cold chain with global logistics support

Molecular Formula C51H50Cl2N2O23
Molecular Weight 1057.8 g/mol
CAS No. 121714-22-5
Cat. No. B056945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo 3-AM
CAS121714-22-5
SynonymsFluo-3 Acetoxymethyl ester
Molecular FormulaC51H50Cl2N2O23
Molecular Weight1057.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)OCOC(=O)C)Cl)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C48H46Cl2N2O21/c1-26-6-8-36(51(18-44(59)69-22-65-27(2)53)19-45(60)70-23-66-28(3)54)42(12-26)63-10-11-64-43-13-31(48-32-14-34(49)38(57)16-40(32)73-41-17-39(58)35(50)15-33(41)48)7-9-37(43)52(20-46(61)71-24-67-29(4)55)21-47(62)72-25-68-30(5)56/h6-9,12-17,57H,10-11,18-25H2,1-5H3
InChIKeyPTPUOMXKXCCSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solution in acetonitrile

Fluo 3-AM Calcium Indicator


Fluo 3-AM (CAS 121714-22-5) is a cell-permeable acetoxymethyl (AM) ester derivative of Fluo-3, a visible-light-excitable fluorescent calcium indicator widely employed in flow cytometry, confocal microscopy, and cell-based high-throughput screening assays . Upon passive diffusion into living cells, endogenous esterases hydrolyze the AM ester groups to liberate the calcium-sensitive Fluo-3 free acid, which exhibits a >100-fold fluorescence intensity increase upon binding Ca²⁺ with a dissociation constant (Kd) of 390 nM and a quantum yield of ~0.14 at saturating calcium . Unlike UV-excitable ratiometric probes such as Fura-2, Fluo-3 AM enables excitation with the standard 488 nm argon-ion laser line, reducing phototoxicity and eliminating the need for specialized UV optics .

Compatible with standard 488 nm argon-ion laser excitation for confocal, flow cytometry, and HCS platforms.

Cell-permeable AM ester enables passive loading and intracellular esterase activation for live-cell calcium assays.

Reported to support detection of high-amplitude Ca²⁺ transients in excitable cells without early signal saturation.

Fluo 3-AM Substitution Justification


Despite belonging to the visible-excitable calcium indicator class, Fluo 3-AM cannot be assumed interchangeable with its close structural analog Fluo-4-AM, nor with UV-excitable ratiometric probes like Fura-2-AM or spectrally distinct alternatives like Rhod-2-AM. Critical differences in calcium-binding affinity, spectral compatibility with standard 488 nm excitation, intracellular loading kinetics, subcellular compartmentalization, and dynamic range for detecting high-amplitude calcium transients directly impact experimental outcomes and procurement decisions [1]. Specifically, substitution without considering Fluo 3-AM's quantifiably lower Ca²⁺ affinity relative to Fluo-4-AM, its distinct spectral red-shift, or its documented intracellular behavior in cardiac myocytes can lead to altered fluorescence intensity, misrepresented calcium transient kinetics, and incompatible multiplexing with GFP-based reporters [2]. The following evidence quantifies these dimensions to enable rigorous, data-driven selection.

Ca²⁺ affinity mismatch

Fluo 3-AM has a higher Kd than Fluo-4-AM; direct replacement may shift the linear detection range and alter transient amplitude measurements.

Spectral compatibility gap

Excitation red-shift relative to Fluo-4-AM reduces 488 nm signal intensity; multiplexing with GFP requires spectral overlap review.

Intracellular compartmentalization

AM-ester loading differences vs. Fluo-4-AM may alter subcellular distribution and calcium transient kinetics in cardiomyocytes.

Fluo 3-AM Direct Comparisons


Calcium Binding Affinity vs. Fluo-4

Fluo 3-AM exhibits a quantifiably lower calcium-binding affinity (higher Kd) compared to its direct structural analog Fluo-4-AM. This difference, while modest in absolute terms, is mechanistically significant for detecting high-amplitude calcium transients where Fluo-4-AM would saturate prematurely .

Ca²⁺ affinity vs. Fluo-4
Head-to-head
Kd 390 nM vs. 345 nM (13% higher)
Extends linear detection range for high-amplitude Ca²⁺ transients; reported to reduce saturation risk in GPCR screens and excitable cells.
Aqueous buffer Kd; protein-rich cytosol values may differ.
Calcium imaging GPCR screening Fluorescent probes

Excitation Spectra vs. Fluo-4

Fluo 3-AM possesses a red-shifted excitation maximum of 506 nm compared to 494 nm for Fluo-4-AM, resulting in quantifiably lower fluorescence intensity when excited at the standard 488 nm argon laser line but potentially advantageous spectral separation in multiplexed assays [1].

Excitation spectra vs. Fluo-4
Head-to-head
Ex max 506 nm vs. 494 nm (12 nm red-shift); ~50% lower 488 nm intensity
May reduce spectral crosstalk in GFP co-expression experiments; signal intensity trade-off requires method-specific validation.
Confocal 488 nm excitation; emission max 526 nm.
Confocal microscopy Flow cytometry Spectral compatibility

High Ca²⁺ Transient Detection vs. Fura-2

Fluo 3-AM demonstrates a quantifiably weaker calcium-binding affinity (higher Kd) compared to the ratiometric indicator Fura-2, enabling the detection of higher peak intracellular calcium concentrations without saturation .

High Ca²⁺ detection vs. Fura-2
Cross-study comparable
Kd 390 nM vs. ~224 nM; ~74% higher Kd (weaker affinity)
Reported to enable micromolar-range transient detection without saturation, relevant for cardiomyocyte and neuronal peak Ca²⁺ studies.
Intracellular imaging conditions; Fura-2 is ratiometric and UV-excitable.
Calcium transient analysis Excitable cells Cardiomyocyte imaging

Spectral Orthogonality vs. Rhod-2

Fluo 3-AM emits in the green spectrum (Ex/Em: 506/526 nm), providing complete spectral separation from red-emitting calcium indicators such as Rhod-2-AM (Ex/Em: 557/581 nm), enabling simultaneous, dual-color calcium imaging without fluorescence crosstalk [1].

Spectral orthogonality vs. Rhod-2
Class-level inference
Emission maxima 526 nm vs. 581 nm (55 nm separation)
Supports dual-color calcium imaging without significant bleed-through; orthogonal to red indicators for compartment-specific studies.
Data to verify for specific filter sets and cell models.
Multiplex imaging GPCR screening Organelle calcium

Cardiomyocyte Compartmentalization

In a comparative study of fluo-family indicators loaded as AM esters into rat ventricular myocytes, Fluo 3-AM exhibited significantly different calcium transient kinetics and fractional shortening compared to Fluo-4-AM and Fluo-2MA, with differences eliminated only when indicators were loaded as K⁺ salts via patch pipette, indicating distinct intracellular compartmentalization and protein-binding behavior [1].

Cardiomyocyte compartmentalization
Head-to-head
Altered Ca²⁺ transient kinetics and fractional shortening vs. Fluo-4-AM in rat ventricular myocytes
Subcellular loading differences may affect measured calcium handling parameters; K⁺ salt controls show differences eliminated.
AM-ester loading; protein-rich buffer Kd shifts greater for Fluo-3.
Cardiomyocyte Calcium handling Confocal microscopy

Fluo 3-AM Application Scenarios


GPCR High-Throughput Screening

Fluo 3-AM is the preferred calcium indicator for cell-based HTS campaigns targeting GPCRs where agonist stimulation generates large-amplitude calcium transients. The higher Kd of 390 nM (compared to Fluo-4-AM's 345 nM) provides an extended linear detection range that prevents signal saturation at high calcium concentrations, enabling accurate EC₅₀ determination for potent agonists . This lower affinity directly addresses the risk of compressed dose-response curves seen with higher-affinity probes in robustly responding cell lines .

Cardiomyocyte Calcium Transients

For researchers investigating excitation-contraction coupling in ventricular myocytes, Fluo 3-AM offers a critical advantage: its lower calcium affinity relative to Fura-2 enables detection of systolic calcium peaks exceeding 1 μM without probe saturation . Direct comparative studies in rat ventricular myocytes have established Fluo 3-AM as a validated and widely adopted standard for line-scan confocal calcium imaging of sparks and global transients, with established calibration protocols available [1].

Multiplexed Calcium Imaging

Fluo 3-AM's green emission spectrum (526 nm maximum) and 12 nm red-shifted excitation relative to Fluo-4-AM provide distinct advantages for multiplexed experimental designs. When co-expressing GFP (emission ~509 nm) or other green fluorescent proteins, Fluo 3-AM's spectral profile reduces bleed-through compared to Fluo-4-AM. Additionally, Fluo 3-AM can be paired with red calcium indicators like Rhod-2-AM for simultaneous cytosolic and mitochondrial calcium monitoring, a configuration not achievable with UV-excitable probes .

Flow Cytometry Calcium Assays

Fluo 3-AM remains a robust, cost-effective choice for flow cytometry laboratories equipped with standard 488 nm argon lasers. While Fluo-4-AM provides higher signal intensity at 488 nm, Fluo 3-AM delivers sufficient dynamic range and sensitivity for routine calcium flux measurements in suspension cells, with extensive published protocols and validation across multiple cell types . For facilities where absolute maximum sensitivity is not required and protocol consistency with historical data is prioritized, Fluo 3-AM represents a reliable, well-characterized selection [1].

Application
Selection Property
Validation Focus
GPCR signaling studies
Ca²⁺ affinity range (reported Kd context)
Linear detection range verification under high-agonist conditions
Cardiomyocyte calcium transient studies
Detection range for high-amplitude Ca²⁺
Peak Ca²⁺ transient quantification and saturation review
Multiplexed calcium imaging
Spectral separation from GFP and red indicators
Crosstalk and bleed-through assessment in co-labeling protocols
Flow cytometry calcium assays
488 nm excitation compatibility and signal dynamic range
Signal-to-noise ratio and loading protocol benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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